![molecular formula C10H9Cl2FN2O2 B13777167 Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)
Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate is a synthetic organic compound with the molecular formula C10H9Cl2FN2O2. This compound is notable for its unique structure, which includes both chloro and fluoro substituents on a phenyl ring, as well as a hydrazono group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate typically involves the reaction of ethyl 2-chloroacetate with 3-chloro-4-fluoroaniline in the presence of a suitable hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Wirkmechanismus
The mechanism of action of Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-[2-(3-chlorophenyl)-hydrazono]acetate: Lacks the fluoro substituent, which may affect its chemical reactivity and biological activity.
Ethyl 2-chloro-2-[2-(4-fluorophenyl)-hydrazono]acetate: Has the fluoro substituent at a different position, which may influence its interaction with molecular targets.
Ethyl 2-chloro-2-[2-(3-chloro-4-methylphenyl)-hydrazono]acetate: Contains a methyl group instead of a fluoro group, which may alter its chemical properties and biological effects .
Eigenschaften
Molekularformel |
C10H9Cl2FN2O2 |
|---|---|
Molekulargewicht |
279.09 g/mol |
IUPAC-Name |
ethyl (2E)-2-chloro-2-[(3-chloro-4-fluorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl2FN2O2/c1-2-17-10(16)9(12)15-14-6-3-4-8(13)7(11)5-6/h3-5,14H,2H2,1H3/b15-9+ |
InChI-Schlüssel |
NSEBPYUAPQABKY-OQLLNIDSSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N\NC1=CC(=C(C=C1)F)Cl)/Cl |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
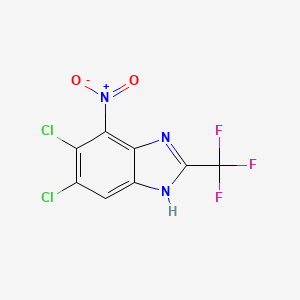
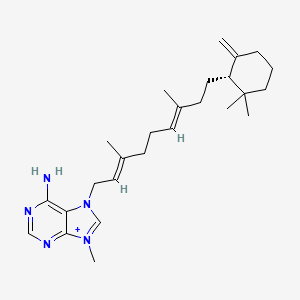
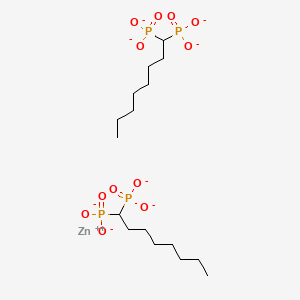
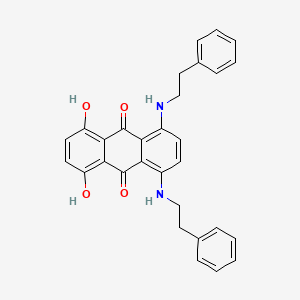

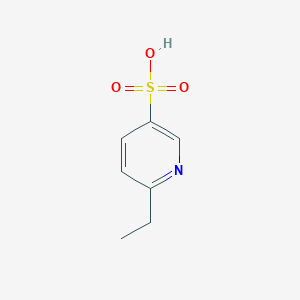
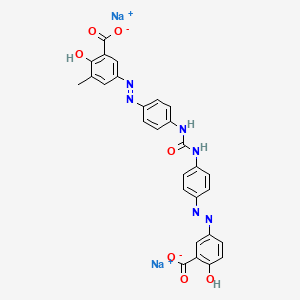
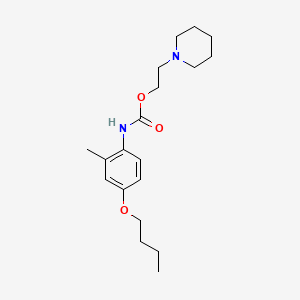
![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)


